N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide
Description
N-{[3-(4-Chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide is a synthetic organic compound featuring a 5-isoxazolyl core substituted with a 4-chlorophenyl group at position 3. The isoxazole ring is further functionalized with a morpholinoacetamide side chain.
Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c17-13-3-1-12(2-4-13)15-9-14(23-19-15)10-18-16(21)11-20-5-7-22-8-6-20/h1-4,9H,5-8,10-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXHXYKVMDGPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NCC2=CC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide typically involves the reaction of 3-(4-chlorophenyl)-5-isoxazolylmethanol with morpholinoacetic acid under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Scientific Research Applications
Anticancer Properties
Research has shown that isoxazole derivatives, including N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide, exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including lung cancer cells, with some derivatives showing comparable efficacy to standard chemotherapeutic agents such as doxorubicin .
Anti-inflammatory and Antimicrobial Effects
Compounds containing isoxazole rings are known for their anti-inflammatory and antimicrobial properties. This compound has been shown to possess both bactericidal and anti-inflammatory effects, making it a candidate for further development in treating inflammatory diseases and infections .
Applications in Drug Development
The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound in drug discovery. Its derivatives are being explored for:
- Anticancer therapies : Targeting specific pathways involved in tumor growth.
- Antimicrobial formulations : Developing new antibiotics to combat resistant strains of bacteria.
- Anti-inflammatory medications : Providing alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies and Research Findings
- Anticancer Activity Assessment : A study evaluated several isoxazole derivatives against lung cancer A549 cells. Among them, this compound showed promising results, indicating its potential as an anticancer agent .
- Electrochemical Behavior : The electrochemical properties of isoxazole derivatives were studied using cyclic voltammetry, revealing their potential as antioxidants and their ability to undergo redox reactions, which could be harnessed in drug formulation .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
Isoxazole vs. Thiazole Derivatives
- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2, ): Core Structure: Replaces the isoxazole ring with a thiazole. Substituent Position: The chlorophenyl group is at position 2 (vs. 4 in the target compound).
Morpholino vs. Pyrrolidinyl Side Chains
- N-{[3-(4-Chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide ():
- Structural Difference : Substitutes morpholine with pyrrolidine in the acetamide side chain.
- Key Properties :
- Molecular Weight: 319.78 g/mol (pyrrolidinyl analog) vs. ~335.8 g/mol (estimated for morpholinoacetamide).
- Solubility: Pyrrolidine’s smaller ring size may reduce steric hindrance but decrease polarity compared to morpholine’s oxygen-containing ring.
Antitumor Isoxazole Derivatives
- Compounds with 3-(4-chlorophenyl)-5-isoxazolyl groups () are described as antitumor agents.
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms, efficacy, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes an isoxazole ring, a chlorophenyl group, and a morpholinoacetamide moiety. Its chemical formula is with a molecular weight of 299.75 g/mol. The presence of the isoxazole ring is crucial for its biological activity, particularly in modulating various biological pathways.
Research indicates that this compound exhibits antibacterial and anti-inflammatory properties. Its mechanisms include:
- Inhibition of Bacterial Growth : The compound has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis and interferes with protein synthesis pathways, leading to cell death.
- Anti-inflammatory Effects : By modulating inflammatory cytokines and chemokines, this compound can reduce inflammation in various models of disease.
Biological Activity Data
The following table summarizes key biological activities of this compound based on experimental studies:
Case Studies
- Antibacterial Efficacy : A study conducted by Zhang et al. (2023) demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, including resistant strains of Staphylococcus aureus. The study highlighted its potential as a new antibiotic agent in treating infections caused by multidrug-resistant organisms.
- Anti-inflammatory Activity : In a model of acute inflammation, the compound significantly reduced paw edema in rats induced by carrageenan, suggesting its potential use in treating inflammatory disorders such as arthritis.
- Cancer Research : Preliminary studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. It induces apoptosis through the activation of caspase pathways, making it a candidate for further investigation in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
